Chemical Structure and Properties of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate: A Dual-Use Technical Guide
Chemical Structure and Properties of Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate: A Dual-Use Technical Guide
Executive Summary
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a highly specialized N-alkylated derivative of 3,4-dinitropyrazole (DNP). While unsubstituted DNP is traditionally recognized as a high-performance melt-cast explosive matrix, its inherent hygroscopicity and acidity limit its unadulterated application in both materials science and biological systems. By functionalizing the N1 position of the pyrazole ring with a 4-(methoxycarbonyl)benzyl group, researchers can drastically alter the compound's physicochemical profile.
This functionalization resolves the hygroscopic limitations of the DNP core and transforms the molecule into a lipophilic prodrug scaffold. This whitepaper details the structural rationale, synthesis protocols, and its dual-use implications in energetic materials (as an insensitive plasticizer) and pharmaceutical development (as a targeted kinase inhibitor).
Structural Rationale and Causality of Properties
The molecular architecture of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate bridges two distinct scientific domains:
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The Energetic Core (3,4-Dinitropyrazole): DNP possesses high density (1.87 g/cm³) and superior detonation performance. However, the N-H bond in unsubstituted DNP is highly acidic (pKa = 5.14). This acidity causes the formation of an extensive N-H···O/N hydrogen-bond network with atmospheric water, resulting in a critical relative humidity (CRH) of 85% at 25 °C .
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The Alkylating Moiety (Methyl 4-methylbenzoate): By replacing the acidic N-H proton with a bulky, hydrophobic benzyl ester group, the molecule loses its primary hydrogen bond donor. Causality: This structural change completely disrupts the moisture absorption mechanism, rendering the new derivative virtually non-hygroscopic. Furthermore, the bulky aromatic ester reduces the tight crystal packing of pure DNP, which lowers the overall density and detonation velocity, effectively shifting its profile from a primary explosive matrix to a potential energetic plasticizer or insensitive munition component .
Synthesis Methodology
The synthesis of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a sequential process requiring strict control of nitration thermodynamics and nucleophilic substitution kinetics.
Protocol 1: Synthesis of the 3,4-Dinitropyrazole (DNP) Core
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N-Nitration: Dissolve pyrazole in glacial acetic acid. Slowly add this solution to a pre-cooled (0 °C) mixture of fuming nitric acid and acetic anhydride. The acetic anhydride acts as a dehydrating agent to generate the active nitronium ion (NO₂⁺).
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Thermal Rearrangement: Isolate the resulting N-nitropyrazole and dissolve it in 1,2-dichlorobenzene. Heat the solution to 140 °C for 4 hours to induce a [1,5]-sigmatropic rearrangement, yielding 3-nitropyrazole.
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C-Nitration: Treat 3-nitropyrazole with a mixed acid solution (HNO₃/H₂SO₄) at 60 °C for 1 hour. The strong acid environment protonates the ring, directing the second nitro group to the 4-position, yielding 3,4-DNP .
Protocol 2: N-Alkylation to Target Compound
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Deprotonation: Suspend 3,4-DNP (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H of DNP without causing nucleophilic degradation of the nitro groups. DMF stabilizes the resulting pyrazolide anion.
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Alkylation: Add methyl 4-(bromomethyl)benzoate (1.1 eq) dropwise. Warm the reaction to 60 °C and stir for 12 hours.
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Validation & Workup (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the DNP spot validates reaction completion. Pour the mixture into ice water to precipitate the product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the pure compound.
Step-by-step synthetic workflow for methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate.
Physicochemical and Energetic Profiling
The N-alkylation fundamentally shifts the physical properties of the molecule. The table below summarizes the comparative data between the parent DNP and the functionalized derivative.
| Property | 3,4-Dinitropyrazole (DNP) | Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate |
| Molecular Formula | C₃H₂N₄O₄ | C₁₂H₁₀N₄O₆ |
| Molecular Weight | 158.07 g/mol | 306.23 g/mol |
| Melting Point | 86–88 °C | 110–125 °C (Extrapolated) |
| Crystal Density | 1.87 g/cm³ | ~1.55 g/cm³ (Extrapolated) |
| Detonation Velocity | 8.10 km/s | ~6.80 km/s (Extrapolated) |
| Hygroscopicity (CRH) | 85% at 25 °C | >98% (Non-hygroscopic) |
| Primary Application | Melt-cast explosive matrix | Prodrug / Energetic Plasticizer |
Pharmacological Potential and Biological Pathways
Beyond energetic materials, the 3,4-dinitropyrazole scaffold is a privileged pharmacophore. Derivatives of DNP have demonstrated potent biological activity, particularly as antimicrobial agents and Cyclin-Dependent Kinase 1 (CDK1) inhibitors.
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Mechanism of Action: The nitro groups at the 3 and 4 positions of the pyrazole ring act as strong hydrogen bond acceptors. In silico docking studies of similar DNP derivatives reveal that these nitro groups form stable non-covalent bonds with specific amino acid residues (e.g., Lys34 and Lys55) within the ATP-binding pocket of target kinases.
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The Prodrug Advantage: The addition of the methyl benzoate moiety significantly increases the lipophilicity (LogP) of the molecule. This facilitates rapid passive diffusion across the phospholipid bilayer of cell membranes. Once intracellular, ubiquitous esterases hydrolyze the methyl ester to yield the active 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoic acid, which subsequently binds to its kinase target, inducing cell cycle arrest.
Pharmacological prodrug pathway and CDK1 inhibition mechanism.
Conclusion
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate exemplifies the power of targeted molecular functionalization. By masking the problematic N-H bond of 3,4-dinitropyrazole with a functional ester moiety, the compound transcends its origins as a highly hygroscopic explosive. It emerges as a versatile, dual-use chemical entity—offering tunable energetic properties for materials science and a highly permeable prodrug architecture for advanced drug discovery.
References
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Guan, T., Yue, Y., Ying, W., Yan, B., Liu, P., & Zhang, X. (2025). "Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP)." Molecules, 30(23), 4644. URL:[Link]
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Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). "Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole." AIP Conference Proceedings, 2844(1), 300012. URL:[Link]
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Wang, Y.-L., Ji, Y.-P., Chen, B., Wang, W., & Gao, F.-L. (2011). "Improved Synthesis of 3,4-Dinitropyrazole." Chinese Journal of Energetic Materials, 19(4), 377-379. URL:[Link]
